molecular formula C7H6N2O B102024 5-acetyl-1H-pyrrole-2-carbonitrile CAS No. 18023-29-5

5-acetyl-1H-pyrrole-2-carbonitrile

Cat. No.: B102024
CAS No.: 18023-29-5
M. Wt: 134.14 g/mol
InChI Key: FUXBOEOLBZCQHM-UHFFFAOYSA-N
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Description

5-acetyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an acetyl group at the 5-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1H-pyrrole-2-carbonitrile typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

5-acetyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrole-2-carbonitrile: Lacks the acetyl group at the 5-position.

    5-acetyl-1H-pyrrole: Lacks the cyano group at the 2-position.

    2-acetyl-1H-pyrrole-5-carbonitrile: Similar structure but with different substitution positions.

Uniqueness

5-acetyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both the acetyl and cyano groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-acetyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5(10)7-3-2-6(4-8)9-7/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXBOEOLBZCQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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